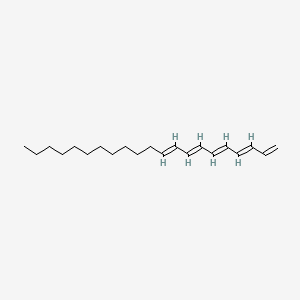
Henicosapentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henicosapentaene is a polyunsaturated hydrocarbon with the molecular formula C21H34 . It is characterized by the presence of five conjugated double bonds, making it a member of the polyene family. This compound is notable for its occurrence in marine algae, where it plays a role in chemical communication and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Henicosapentaene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. extraction from natural sources, such as brown algae, is a viable method. The extraction process involves simultaneous distillation and extraction techniques to isolate the compound from the algal biomass .
Chemical Reactions Analysis
Types of Reactions: Henicosapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or specific oxidizing agents, leading to the formation of epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, peroxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Henicosapentaene has diverse applications in scientific research:
Chemistry: Used as a model compound to study polyene reactivity and stability.
Biology: Investigated for its role in marine ecosystems as a chemical signal and defense molecule.
Industry: Utilized in the formulation of eco-friendly pest control agents, particularly for controlling Geometrid moths
Mechanism of Action
The mechanism by which henicosapentaene exerts its effects is primarily through its interaction with biological membranes and enzymes. The polyene structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with specific enzymes, inhibiting or modifying their activity. These interactions are crucial for its role as a chemical signal in marine organisms .
Comparison with Similar Compounds
Henicosapentaene can be compared with other polyenes such as:
Henicosahexaene: Similar structure but with six double bonds, making it more unsaturated.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
Fucoxanthin: A marine-derived polyene with antioxidant properties
Uniqueness: this compound’s unique combination of five conjugated double bonds and its occurrence in marine algae distinguish it from other polyenes. Its specific role in chemical communication and defense in marine ecosystems further highlights its uniqueness .
Properties
CAS No. |
52655-31-9 |
|---|---|
Molecular Formula |
C21H34 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(3E,5E,7E,9E)-henicosa-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19H,1,4,6,8,10,12,14,16,18,20-21H2,2H3/b7-5+,11-9+,15-13+,19-17+ |
InChI Key |
FPXCJLDGCPZYBW-ASWIMHQSSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


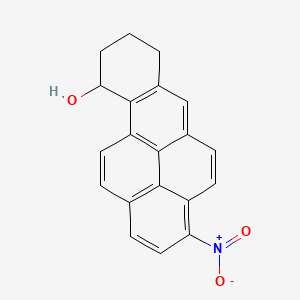
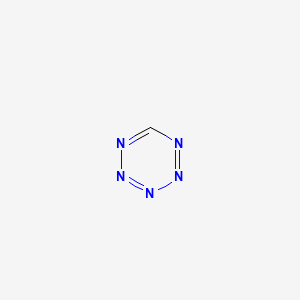

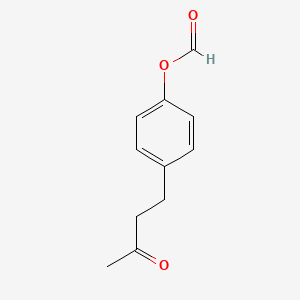
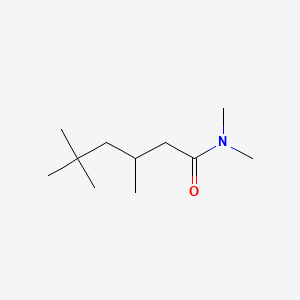
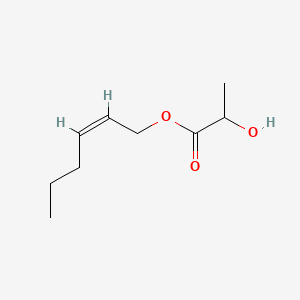
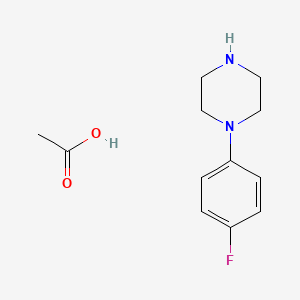



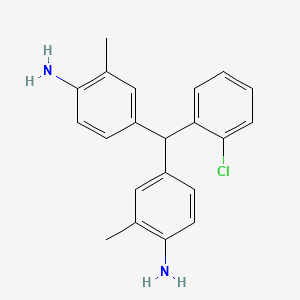
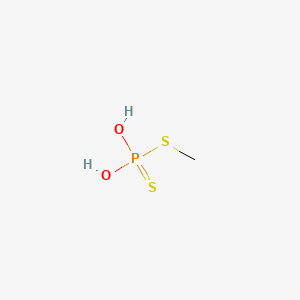
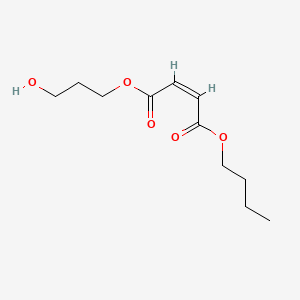
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
